molecular formula C15H22N2O5 B15180069 (5-Phenoxypentyl)hydrazine maleate CAS No. 69782-09-8

(5-Phenoxypentyl)hydrazine maleate

Katalognummer: B15180069
CAS-Nummer: 69782-09-8
Molekulargewicht: 310.35 g/mol
InChI-Schlüssel: WNZJIFRNDZYRQK-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Phenoxypentyl)hydrazine maleate is a chemical compound with the molecular formula C11-H18-N2-O.C4-H4-O4 and a molecular weight of 310.39 . It is a derivative of hydrazine, a compound known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenoxypentyl)hydrazine maleate typically involves the reaction of 5-phenoxypentyl hydrazine with maleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Phenoxypentyl)hydrazine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy-substituted hydrazones, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Phenoxypentyl)hydrazine maleate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Phenoxypentyl)hydrazine maleate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Phenoxypentyl)hydrazine maleate is unique due to its specific combination of the phenoxy group and hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

69782-09-8

Molekularformel

C15H22N2O5

Molekulargewicht

310.35 g/mol

IUPAC-Name

(Z)-4-hydroxy-4-oxobut-2-enoate;(5-phenoxypentylamino)azanium

InChI

InChI=1S/C11H18N2O.C4H4O4/c12-13-9-5-2-6-10-14-11-7-3-1-4-8-11;5-3(6)1-2-4(7)8/h1,3-4,7-8,13H,2,5-6,9-10,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

WNZJIFRNDZYRQK-BTJKTKAUSA-N

Isomerische SMILES

C1=CC=C(C=C1)OCCCCCN[NH3+].C(=C\C(=O)[O-])\C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)OCCCCCN[NH3+].C(=CC(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.